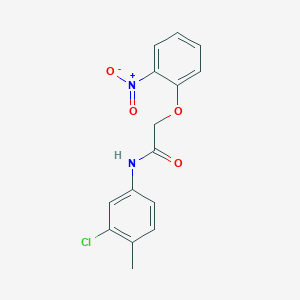
1-(2,5-Dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of methoxy, methyl, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with 4-methyl-3-nitrobenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the thiourea moiety would yield sulfonyl derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)thiourea may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like methoxy, methyl, and nitro could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea
- 1-(4-Methylphenyl)-3-(4-methyl-3-nitrophenyl)thiourea
- 1-(2,5-Dimethoxyphenyl)-3-(4-nitrophenyl)thiourea
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)thiourea is unique due to the specific combination of methoxy, methyl, and nitro groups, which can impart distinct chemical and physical properties. These functional groups can influence its reactivity, solubility, and potential biological activity.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10-4-5-11(8-14(10)19(20)21)17-16(24)18-13-9-12(22-2)6-7-15(13)23-3/h4-9H,1-3H3,(H2,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYHZGVODZMNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5825252.png)



![N-{5-[(1H-INDOL-3-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE](/img/structure/B5825276.png)


![1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5825303.png)
![2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide](/img/structure/B5825306.png)




![3-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5825347.png)
